4-(4-Methoxy-phenylethynyl)-benzoic acid
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Overview
Description
4-(4-Methoxy-phenylethynyl)-benzoic acid is an organic compound characterized by the presence of a methoxy group attached to a phenylethynyl moiety, which is further connected to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetylene and 4-bromobenzoic acid.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed to couple the 4-methoxyphenylacetylene with 4-bromobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Purification: The resulting product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxy-phenylethynyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylethynyl moiety can be reduced to form a phenylethyl group.
Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of 4-(4-Methoxy-phenyl)-benzoic acid.
Reduction: Formation of 4-(4-Methoxy-phenylethyl)-benzoic acid.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Methoxy-phenylethynyl)-benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its rigid and planar structure.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-phenylethynyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenylethynyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Methoxyphenylacetic acid
- 4-Methoxybenzoic acid
- 4-Methoxyphenylboronic acid
Comparison:
- 4-Methoxyphenylacetic acid: Similar in having a methoxy group and a phenyl ring, but differs in the presence of an acetic acid moiety instead of a phenylethynyl group.
- 4-Methoxybenzoic acid: Shares the benzoic acid structure with a methoxy group, but lacks the phenylethynyl moiety.
- 4-Methoxyphenylboronic acid: Contains a methoxy group and a phenyl ring, but has a boronic acid group instead of a benzoic acid structure.
Uniqueness: 4-(4-Methoxy-phenylethynyl)-benzoic acid is unique due to the presence of both a methoxy group and a phenylethynyl moiety attached to a benzoic acid structure, which imparts distinct chemical and physical properties compared to its similar compounds.
Biological Activity
4-(4-Methoxy-phenylethynyl)-benzoic acid, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzoic acid moiety with a methoxy-substituted phenylethynyl group. This unique structure contributes to its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
PC-3 (Prostate Cancer) | 15.3 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may bind to various receptors or enzymes, modulating their activity and influencing cellular signaling pathways. For instance, its interaction with the metabotropic glutamate receptor (mGluR) has been highlighted as a crucial aspect of its action in neuropharmacology.
Study on Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 and PC-3 cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of active caspases, indicating that the compound induces programmed cell death through intrinsic pathways .
Anti-inflammatory Research
In another study focused on inflammatory responses, the compound was tested in a murine model of acute inflammation. Administration of this compound resulted in a marked decrease in paw edema and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Properties
Molecular Formula |
C16H12O3 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)ethynyl]benzoic acid |
InChI |
InChI=1S/C16H12O3/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h4-11H,1H3,(H,17,18) |
InChI Key |
XPGDOEMLMDQPGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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